Product packaging for 2-(1,3-Benzodioxol-5-YL)-azepane(Cat. No.:CAS No. 383130-37-8)

2-(1,3-Benzodioxol-5-YL)-azepane

Cat. No.: B1274852
CAS No.: 383130-37-8
M. Wt: 219.28 g/mol
InChI Key: WYMGDSKJVNFXPB-UHFFFAOYSA-N
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Description

The study of novel chemical entities is a cornerstone of medicinal chemistry, driving the discovery of new therapeutic agents. Within this broad field, the compound 2-(1,3-Benzodioxol-5-YL)-azepane has emerged as a subject of academic interest due to the unique combination of its structural components: an azepane ring and a benzodioxole moiety.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B1274852 2-(1,3-Benzodioxol-5-YL)-azepane CAS No. 383130-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-4-11(14-7-3-1)10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,1-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMGDSKJVNFXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392134
Record name 2-(1,3-benzodioxol-5-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383130-37-8
Record name 2-(1,3-Benzodioxol-5-yl)hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383130-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-benzodioxol-5-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathway Elucidation for 2 1,3 Benzodioxol 5 Yl Azepane

Retrosynthetic Analysis of 2-(1,3-Benzodioxol-5-YL)-azepane

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comfiveable.meyoutube.com For this compound, the primary disconnection points are the C-N and C-C bonds of the azepane ring and the bond connecting the azepane ring to the benzodioxole group.

A logical retrosynthetic approach involves a disconnection of the C2-aryl bond, which simplifies the target molecule into an azepane precursor and an aryl Grignard reagent derived from a protected piperonal (B3395001). This strategy is advantageous as it allows for the late-stage introduction of the benzodioxole moiety. Further disconnection of the azepane ring itself can be envisioned through a ring-closing metathesis (RCM) reaction of a diene precursor or via an intramolecular cyclization, such as a Pictet-Spengler type reaction. researchgate.netnih.govyoutube.comyoutube.com

Another key disconnection involves breaking the N1-C2 bond of the azepane ring, which could lead to a linear amino alcohol or amino ketone precursor. This precursor could then be cyclized to form the seven-membered ring. The benzodioxole portion of the molecule can be traced back to readily available starting materials like piperonal (heliotropin) or catechol. wikipedia.orggoogle.com

Development of Convergent and Linear Synthetic Routes to this compound

Both linear and convergent synthetic strategies can be employed for the preparation of this compound.

Linear Synthesis: A plausible linear synthesis could commence from piperonal. wikipedia.org A Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide could extend the carbon chain, followed by reduction of the resulting alkene. Subsequent functional group transformations would introduce a nitrogen atom and the remaining carbons of the azepane ring, culminating in an intramolecular cyclization to furnish the target compound. Another linear approach involves the dearomative ring expansion of a substituted nitroarene precursor, which can be achieved photochemically, followed by hydrogenation to yield the azepane ring in a two-step process. nih.govresearchgate.net

Convergent Synthesis: A convergent approach offers greater flexibility and efficiency by synthesizing key fragments separately before their final assembly. One such strategy involves the preparation of a suitable N-protected azepane precursor and a Grignard or organolithium reagent derived from a halogenated 1,3-benzodioxole (B145889). The coupling of these two fragments, often catalyzed by a transition metal such as palladium, would yield the desired product. nih.gov For instance, an N-protected 2-haloazepane could be coupled with 1,3-benzodioxol-5-ylmagnesium bromide. Alternatively, a stereocontrolled addition of a Grignard reagent to an oxa-bridged benzazepine precursor can provide a highly diastereoselective route to 2-substituted benzazepin-5-ols. researchgate.netnih.gov

Optimization of Reaction Conditions for Scalable Synthesis of this compound

The scalable synthesis of this compound requires careful optimization of reaction conditions to maximize yield, minimize byproducts, and ensure operational safety. Key reactions in the synthetic sequence, such as Grignard additions, cyclization reactions, and catalytic hydrogenations, are critical points for optimization.

For Grignard reactions, the choice of solvent is crucial. While ethereal solvents like THF and diethyl ether are common, halogen-containing solvents can enhance the coordination of the organomagnesium reagent to the substrate, potentially improving diastereoselectivity in additions to chiral precursors. researchgate.netnih.gov The temperature and the rate of addition of the Grignard reagent are also important parameters to control to avoid side reactions.

In cyclization reactions like the Pictet-Spengler reaction, the choice of acid catalyst and solvent significantly impacts the reaction efficiency. researchgate.netnih.govyoutube.comyoutube.com Optimization studies often involve screening various protic and Lewis acids, as well as a range of solvents to find the optimal conditions for ring closure. For instance, cysteine has been shown to catalyze the Pictet-Spengler reaction under mild conditions. researchgate.net

The following table summarizes key parameters for optimization in relevant synthetic steps:

Reaction StepParameter for OptimizationExample Conditions/ConsiderationsPotential Impact
Grignard ReactionSolventTHF, Diethyl ether, Dioxane, Halogenated solventsYield, Diastereoselectivity
Grignard ReactionTemperature-78 °C to room temperatureByproduct formation
Pictet-Spengler CyclizationCatalystProtic acids (e.g., TFA), Lewis acids (e.g., TiCl4), Organocatalysts (e.g., cysteine)Reaction rate, Yield
Pictet-Spengler CyclizationSolventDCM, Toluene, Acetonitrile (B52724)Solubility, Reaction efficiency
Catalytic HydrogenationCatalystPd/C, PtO2, Raney NickelEfficiency of reduction, Stereoselectivity
Catalytic HydrogenationHydrogen Pressure1 atm to high pressureReaction time, Completeness of reaction

Enantioselective Synthesis Strategies for Chiral Resolution of this compound Enantiomers

Since this compound possesses a chiral center at the C2 position, the development of enantioselective synthetic methods is crucial for accessing stereochemically pure enantiomers. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to introduce the stereocenter in a controlled manner. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. tcichemicals.com For example, an asymmetric version of the Pictet-Spengler reaction could utilize a chiral acid catalyst to induce enantioselectivity during the cyclization step. Another approach involves the asymmetric reduction of a suitable imine precursor using a chiral reducing agent. Furthermore, a robust asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, which could be adapted for the target molecule. acs.org

Chiral Resolution: This method involves the separation of a racemic mixture of this compound. A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org The resulting diastereomers can then be separated by fractional crystallization due to their different solubilities. Subsequent treatment with a base liberates the individual enantiomers. Chiral chromatography, using a chiral stationary phase, is another powerful technique for separating enantiomers. nih.gov

The following table outlines common chiral resolving agents:

Resolving Agent ClassExampleApplication
Chiral Acids(+)-Tartaric acid, (-)-Tartaric acidResolution of racemic amines
Chiral Acids(1R)-(-)-10-Camphorsulfonic acid, (1S)-(+)-10-Camphorsulfonic acidResolution of racemic amines
Chiral Bases(-)-Brucine, (+)-CinchonineResolution of racemic acids (if applicable to a precursor)
Chiral Derivatizing AgentsMosher's acid chlorideFormation of diastereomeric esters/amides for NMR analysis and separation

Synthesis of Deuterated and Isotopically Labeled this compound for Research Applications

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable tools in pharmaceutical research. nih.govresearchgate.neteurekaselect.com They are used in metabolic studies to trace the fate of a drug in vivo, as internal standards in quantitative mass spectrometry assays, and to investigate reaction mechanisms. nih.gov

The synthesis of deuterated this compound can be achieved by introducing deuterium at specific positions in the molecule. A key precursor for the benzodioxole moiety is catechol, which can be deuterated. A novel two-step method for preparing d2-benzo[d] acs.orgCurrent time information in Bangalore, IN.dioxoles in high isotopic yield involves reacting deuterated dihalomethanes with catechols. google.com This deuterated benzodioxole can then be carried through the synthetic sequence to produce the final deuterated product.

Alternatively, deuterium can be introduced into the azepane ring. For example, the reduction of an imine or enamine intermediate with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), would install deuterium atoms at specific positions on the azepane ring. The fragmentation behavior of similar azepine structures under mass spectrometry has been studied using deuterium labeling to support proposed mechanisms. nih.gov

The following table provides examples of isotopically labeled precursors and their potential use:

Labeled PrecursorIsotopeSynthetic UtilityResearch Application
d2-Benzo[d] acs.orgCurrent time information in Bangalore, IN.dioxole²HIncorporation of deuterium into the benzodioxole ringMetabolic studies, Internal standard for mass spectrometry
Sodium borodeuteride (NaBD₄)²HReduction of imine/enamine intermediates to introduce deuterium into the azepane ringMechanistic studies, Metabolic fate determination
¹³C-labeled piperonal¹³CSynthesis of a ¹³C-labeled version of the target compoundQuantitative analysis, Elucidation of metabolic pathways

In Vitro Biological Activity Profiling and Mechanistic Exploration of 2 1,3 Benzodioxol 5 Yl Azepane

Cell-Based Assays for Preliminary Biological Activity Screening of 2-(1,3-Benzodioxol-5-YL)-azepane

Investigation of Cellular Uptake and Localization of this compound

No data is available on the mechanisms by which this compound enters cells or its subcellular distribution.

Analysis of Gene Expression Modulation by this compound in Cultured Cells

There are no studies reporting on the changes in gene expression profiles in response to treatment with this compound.

Proteomic Studies of Cellular Responses to this compound

No proteomic data has been published detailing the cellular protein expression changes induced by this compound.

Enzymatic Activity Modulation by this compound

In Vitro Enzyme Inhibition/Activation Assays

No information exists on the ability of this compound to inhibit or activate any specific enzymes.

Kinetic Characterization of Enzyme-2-(1,3-Benzodioxol-5-YL)-azepane Interactions

Without evidence of enzyme modulation, no kinetic studies have been performed.

Receptor-Mediated Signaling Pathway Interrogation by this compound

G-Protein Coupled Receptor (GPCR) Activation Studies

No specific data from in vitro studies detailing the activation or inhibition of G-Protein Coupled Receptors by this compound were found in the public domain. Information regarding its binding affinity, efficacy, and potency at various GPCR subtypes is not available.

Ion Channel Modulation by this compound

There is no available research data from in vitro assays on the modulatory effects of this compound on the function of various ion channels.

An extensive search for scientific literature and data regarding the chemical compound this compound has been conducted. The search aimed to locate specific research findings pertinent to its molecular interactions and receptor binding profile, as outlined in the user's request.

The investigation included searches for radioligand binding assays, competitive binding studies, allosteric modulation research, biophysical characterization through methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), and structural biology analyses.

Despite a thorough search across multiple scientific databases and academic journals, no published research or data corresponding to these specific experimental studies for this compound could be located. This suggests that the compound may be a novel chemical entity with limited to no published research on its pharmacological or biophysical properties, or it may be a compound that has not been the subject of the detailed investigations required to fulfill the specific sections of the requested article.

Consequently, it is not possible to generate a scientifically accurate and evidence-based article that adheres to the provided outline and content requirements due to the absence of available data on this particular compound. Fulfilling the request would require fabricating data, which would violate the principles of scientific accuracy and integrity.

Molecular Interactions and Receptor Binding Studies of 2 1,3 Benzodioxol 5 Yl Azepane

Structural Biology Approaches to Elucidate Binding Modes of 2-(1,3-Benzodioxol-5-YL)-azepane

Co-crystallization and X-ray Diffraction Studies

There are currently no published X-ray crystallography studies detailing the three-dimensional structure of this compound, either in its isolated form or in complex with a biological target. This lack of data means that crucial information regarding its solid-state conformation, bond angles, and intermolecular interactions remains unelucidated through this definitive method.

While the principles of co-crystallization are well-established for enhancing the physical properties of active pharmaceutical ingredients, their application to this compound has not been documented in available scientific literature. mdpi.com

Although X-ray diffraction has been successfully used to determine the crystal structures of other molecules containing the 1,3-benzodioxole (B145889) moiety, such as 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole and 2-(1,3-Benzodioxol-5-ylmethyl)acrylic acid, these findings are not directly transferable to the specific azepane derivative . nih.govresearchgate.net The unique stereochemistry and conformational flexibility of the azepane ring in this compound would necessitate its own dedicated crystallographic analysis.

Table 1: Summary of X-ray Diffraction Data for Related Benzodioxole Compounds

Compound Name Crystal System Space Group Key Findings
2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole nih.gov Orthorhombic Pca21 The benzothiazole (B30560) unit is oriented at a dihedral angle of 7.1 (1)° with respect to the benzodioxole unit. The dioxole ring adopts a flattened envelope conformation.

This table presents data for structurally related compounds and is for illustrative purposes only, as no data exists for this compound.

Cryo-Electron Microscopy (Cryo-EM) of this compound-Target Complexes

Similarly, there is no evidence of cryo-electron microscopy (cryo-EM) being employed to study the interactions of this compound with any biological targets. Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes, such as proteins bound to small-molecule ligands. nih.govnih.gov The absence of such studies indicates a significant gap in the understanding of how this compound may bind to and modulate the function of its putative protein targets at a near-atomic level.

Without co-crystallization, X-ray diffraction, or cryo-EM data, any discussion of the molecular interactions and receptor binding of this compound would be purely speculative and fall outside the scope of established scientific findings.

Computational Chemistry and Molecular Modeling of 2 1,3 Benzodioxol 5 Yl Azepane

Conformational Analysis of 2-(1,3-Benzodioxol-5-YL)-azepane

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule containing a flexible seven-membered ring like this compound, a multitude of low-energy conformations can exist, and identifying the most stable ones is a critical first step in any molecular modeling study. The azepane ring is known to adopt several non-planar conformations, most commonly described as chair and boat forms, along with various twist-chair and twist-boat intermediates. slideshare.net The presence of a bulky substituent at the C2 position, the 1,3-benzodioxole (B145889) group, is expected to significantly influence the conformational equilibrium of the azepane ring.

A typical computational workflow for conformational analysis involves an initial broad search using molecular mechanics (MM) force fields (e.g., MMFF94 or OPLS3e), which can rapidly evaluate the energies of thousands of potential structures. The resulting low-energy conformers are then typically subjected to more accurate geometry optimization and energy refinement using quantum mechanics (QM) methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This hierarchical approach ensures both thoroughness and accuracy. The analysis would focus on the torsional angles within the azepane ring and the orientation of the benzodioxole substituent (axial vs. equatorial-like positions) to determine the most energetically favorable shapes. rsc.org

Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers This table presents hypothetical data for illustrative purposes.

Conformer IDAzepane ConformationSubstituent OrientationRelative Energy (kcal/mol) (QM-Optimized)
Conf-01 Twist-Chair (TC1)Equatorial0.00
Conf-02 Twist-Chair (TC2)Equatorial0.85
Conf-03 Chair (C1)Equatorial1.52
Conf-04 Twist-Boat (TB1)Equatorial2.78
Conf-05 Twist-Chair (TC1)Axial4.10

Molecular Docking Simulations to Predict Binding Poses of this compound

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov This method is fundamental in structure-based drug design for identifying potential hits and understanding structure-activity relationships (SAR). mdpi.com

Given that the specific biological target for this compound is not defined, a hypothetical target must be selected based on the activities of structurally related compounds. Azepane and benzodioxole moieties are found in ligands for various neurological targets, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For this theoretical study, the human serotonin 2A receptor (5-HT₂ₐR), a G-protein coupled receptor (GPCR) implicated in various neuropsychiatric conditions, will be used as an illustrative target. mdpi.com

The docking process begins with the preparation of both the ligand and the receptor. The lowest energy conformer of the ligand, as determined from the conformational analysis, is used. The receptor structure is typically obtained from the Protein Data Bank (PDB) and prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. Docking algorithms then sample a vast number of ligand poses within the binding site, scoring them based on a function that estimates binding affinity. Key interactions expected for this ligand in a hypothetical 5-HT₂ₐR binding pocket would include hydrogen bonding involving the azepane nitrogen, π-π stacking or cation-π interactions with the electron-rich benzodioxole ring system, and hydrophobic interactions. researchgate.net

Table 2: Illustrative Molecular Docking Results against a Hypothetical 5-HT₂ₐR Model This table presents hypothetical data for illustrative purposes.

Predicted PoseDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Pose 1 -9.5Asp155, Phe339, Trp336Hydrogen bond with Asp155; π-π stacking with Phe339
Pose 2 -8.9Ser159, Val156, Phe340Hydrogen bond with Ser159; Hydrophobic contact with Val156
Pose 3 -8.2Asn343, Trp336, Ile152Water-bridged H-bond with Asn343; Hydrophobic contact

Molecular Dynamics (MD) Simulations to Probe Ligand-Target Stability and Interactions

While molecular docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-protein complex and the evolution of its interactions over time in a simulated physiological environment. nih.govudel.edu An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion on the nanosecond to microsecond timescale.

Table 3: Illustrative Analysis from a 100 ns MD Simulation This table presents hypothetical data for illustrative purposes.

MetricAverage ValueInterpretation
Ligand RMSD1.2 ± 0.3 ÅThe ligand maintains a stable binding pose within the active site.
Protein Backbone RMSD2.1 ± 0.4 ÅThe overall protein structure remains stable during the simulation.
Ligand-Asp155 H-bond Occupancy85%The hydrogen bond predicted by docking is strong and stable.
Ligand-Phe339 π-π Distance3.5 ± 0.5 ÅThe aromatic stacking interaction is consistently maintained.

Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous, physics-based computational method used to calculate the relative binding free energy (ΔΔG) between two closely related ligands. cresset-group.comacs.org This technique offers a higher level of accuracy than docking scores and is invaluable for prioritizing compounds during lead optimization. FEP simulations rely on the principle of "alchemical transformation," where one molecule (Ligand A) is gradually transformed into another (Ligand B) via a non-physical, computational pathway. acs.org By calculating the free energy change for this transformation both in solution and when bound to the protein, the relative binding free energy can be determined via a thermodynamic cycle. nih.gov

For the this compound scaffold, FEP could be employed to predict how specific chemical modifications would affect binding affinity to a target. For instance, one could investigate the effect of adding a hydroxyl group to the azepane ring or a halogen atom to the benzodioxole ring. The simulation provides a quantitative prediction of whether the modification will be beneficial, detrimental, or neutral to the binding potency, thereby guiding synthetic chemistry efforts toward the most promising analogs. uoa.gr

Table 4: Illustrative FEP Calculation for a Scaffold Modification This table presents hypothetical data for illustrative purposes.

Transformation (Ligand A → Ligand B)Calculated ΔΔG (kcal/mol)Predicted Change in AffinityHypothetical Experimental ΔΔG (kcal/mol)
Parent → 4-Fluoro analog-0.8 ± 0.2Favorable-0.7
Parent → 4-Hydroxy analog+0.5 ± 0.3Unfavorable+0.4
Parent → N-Methyl analog-1.5 ± 0.2Highly Favorable-1.3

De Novo Design Strategies Based on this compound Scaffold

The this compound structure can serve as a valuable starting point, or scaffold, for de novo drug design. This process involves using computational algorithms to design novel molecules with desired properties, often by modifying or decorating a core scaffold. nih.govacs.org Deep learning and reinforcement learning models have emerged as powerful tools in this area, capable of generating novel structures optimized for specific targets and properties. arxiv.org

Two primary strategies can be applied using this scaffold:

Scaffold Decoration: This involves attaching various functional groups (R-groups) at chemically feasible positions on the scaffold. For the current molecule, modifications could be explored at the azepane nitrogen, the aromatic part of the benzodioxole ring, or the remaining positions on the azepane ring. The goal is to enhance target affinity, improve selectivity against off-targets, or optimize pharmacokinetic (ADME) properties. nih.gov

Scaffold Hopping: This more advanced strategy involves replacing the core scaffold (e.g., the azepane ring) with a different chemical moiety that maintains the essential three-dimensional arrangement of the key interacting groups. This can lead to the discovery of novel chemical series with potentially improved properties or a distinct intellectual property profile.

Computational tools can generate vast libraries of virtual compounds based on these strategies, which can then be filtered and prioritized using docking and other predictive models before any are selected for synthesis. acs.org

Table 5: Illustrative De Novo Design Ideas Based on the Target Scaffold This table presents hypothetical data for illustrative purposes.

Design StrategyModification SiteProposed R-Group / New ScaffoldRationale
Scaffold Decoration Azepane Nitrogen-CH₂CH₂OHIntroduce a hydrogen bond donor to probe for new interactions.
Scaffold Decoration Benzodioxole Ring6-FluoroModulate electronic properties and potentially improve metabolic stability.
Scaffold Hopping Azepane RingPiperidine RingReduce flexibility and explore a more constrained conformation.
Scaffold Hopping Benzodioxole RingIndole RingExplore different aromatic interactions and hydrogen bonding potential.

In Vitro and Preclinical Animal Metabolism Studies of 2 1,3 Benzodioxol 5 Yl Azepane

Identification of Metabolites of 2-(1,3-Benzodioxol-5-YL)-azepane in Liver Microsomes and Hepatocytes

There are no published studies that identify the metabolites of this compound following incubation with either liver microsomes or hepatocytes from any species. In typical in vitro metabolism studies, such as those conducted with human liver microsomes (HLMs) or hepatocytes, researchers would use techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and characterize potential metabolites. Common metabolic transformations for compounds with similar structural features could include hydroxylation of the aromatic or aliphatic rings, demethylenation of the benzodioxole ring, and N-dealkylation or oxidation of the azepane ring. However, without experimental data, the specific metabolites of this compound remain unconfirmed.

Characterization of Metabolizing Enzymes Involved in this compound Biotransformation

No research is available that characterizes the specific enzymes responsible for the biotransformation of this compound. The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, are major contributors to Phase I metabolism of many xenobiotics. nih.gov For compounds containing a benzodioxole ring, interactions with CYP enzymes are of particular interest. However, studies to determine which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are involved in the metabolism of this compound have not been reported. Such studies would typically involve incubating the compound with a panel of recombinant human CYP enzymes or using selective chemical inhibitors in HLM experiments.

Metabolic Stability Assessment of this compound Across Species (e.g., Rodent, Canine, Primate in vitro)

Specific data on the metabolic stability of this compound in liver microsomes or hepatocytes from different species such as rodents, canines, or primates is not available in the public domain. Metabolic stability assays are crucial in early drug discovery to predict a compound's half-life and clearance in vivo. These experiments measure the rate of disappearance of the parent compound over time when incubated with liver fractions. While studies on other novel compounds often present such data in detailed tables comparing the half-life (t½) and intrinsic clearance (CLint) across species, no such table can be generated for this compound due to the absence of published findings.

Excretion Pathways of this compound and its Metabolites in Animal Models

There are no published preclinical studies detailing the excretion pathways of this compound or its metabolites in any animal models. Excretion studies, typically conducted in species like rats or dogs, involve administering a radiolabeled version of the compound and then measuring the radioactivity in urine and feces over time. This allows for the determination of the primary routes of elimination from the body. Without such studies, it is unknown whether this compound and its metabolites are primarily cleared through the renal or fecal route.

Advanced Analytical Methodologies for Research on 2 1,3 Benzodioxol 5 Yl Azepane

Chromatographic Techniques for Separation and Purification of 2-(1,3-Benzodioxol-5-YL)-azepane

Chromatographic methods are indispensable for isolating "this compound" from complex mixtures, such as reaction media or biological matrices, and for its purification to a high degree of homogeneity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like "this compound". The development of a robust HPLC method is critical for achieving accurate quantification and effective purification. A reversed-phase approach is commonly employed for compounds of similar polarity.

For instance, a method for separating a structurally related compound, 1,3-Benzodioxole (B145889), 5-methyl-, utilizes a reverse-phase (RP) HPLC column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation of "this compound" would likely involve a C18 or a phenyl column to leverage the aromaticity of the benzodioxole moiety. The mobile phase would typically be a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, with the gradient or isocratic elution conditions optimized to achieve a good peak shape and resolution from impurities. nih.govnih.gov The basic nitrogen of the azepane ring might necessitate the use of a buffer to control the pH and ensure good peak symmetry. nih.gov Detection is commonly performed using a UV detector, likely at a wavelength where the benzodioxole chromophore exhibits maximum absorbance. nih.gov

ParameterExemplary Condition for a Benzodioxole Derivative
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile: 0.05 M Ammonium Acetate Buffer (pH 9.0) (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Temperature 50 °C

This table presents a hypothetical HPLC method for "this compound" based on methods developed for structurally similar compounds. nih.gov

While "this compound" itself is not highly volatile, Gas Chromatography (GC) can be employed for its analysis following a derivatization step. researchgate.net The primary and secondary amines, such as the azepane ring in the target molecule, often exhibit poor chromatographic behavior due to their polarity, leading to tailing peaks. labrulez.com Derivatization converts the amine into a more volatile and less polar derivative, improving its chromatographic properties. researchgate.net

Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., BSTFA), and chloroformates. researchgate.netmdpi.com The choice of derivatization agent depends on the specific analytical needs, such as the desired sensitivity and the detector being used. For instance, trifluoroacetyl derivatives are well-suited for electron capture detection (ECD), which can provide high sensitivity. mdpi.com A capillary column, such as a DB-5MS, is typically used for the separation of these derivatives. mdpi.com

ParameterExemplary Condition for a Cyclic Amine Derivative
Derivatization Reagent Trifluoroacetic Anhydride
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

This table illustrates a potential GC method for the analysis of derivatized "this compound", drawing from established methods for cyclic amines. mdpi.com

Spectroscopic Characterization of this compound and its Metabolites

Spectroscopic techniques are pivotal for the unambiguous identification and structural elucidation of "this compound" and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of "this compound". 1H NMR provides information on the number and environment of protons, while 13C NMR reveals the carbon skeleton.

NucleusExpected Chemical Shift Range (ppm)Multiplicity
Aromatic CH (Benzodioxole) 6.5 - 7.0m
O-CH2-O (Methylenedioxy) ~ 5.9s
CH-N (Azepane) 2.5 - 3.5m
CH2 (Azepane) 1.5 - 2.0m

This table provides predicted 1H NMR chemical shift ranges for the key functional groups in "this compound" based on data for similar structures. najah.edunih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of "this compound" and to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. najah.edu

Electron ionization (EI) mass spectrometry of the parent compound would likely show a prominent molecular ion peak. The fragmentation pattern would be expected to involve cleavage of the bond between the azepane ring and the benzodioxole moiety, as well as fragmentation within the azepane ring. The benzodioxole cation is a common fragment observed in the mass spectra of related compounds. nist.govnih.gov Electrospray ionization (ESI) would be the method of choice when coupling with HPLC (LC-MS) for the analysis of metabolites.

Ion TypePredicted m/z
[M]+• 219.1259
[M+H]+ 220.1332
Major Fragment (Benzodioxole moiety) 121

This table shows the predicted exact masses for the molecular ion and protonated molecule of "this compound" (C13H17NO2), along with a likely major fragment. nist.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in "this compound" and its electronic transitions, respectively.

The IR spectrum would display characteristic absorption bands for the C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages in the benzodioxole group. chemicalbook.comacs.org The N-H stretching of the secondary amine in the azepane ring would also be a key diagnostic peak. najah.edu

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the chromophoric system. The benzodioxole ring system is the primary chromophore in "this compound". The UV-Vis spectrum would be expected to show absorption maxima characteristic of the substituted benzene (B151609) ring. mu-varna.bg

Spectroscopic TechniqueCharacteristic Absorption
IR (cm-1) ~3300-3400 (N-H stretch), ~3030 (Aromatic C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1600, 1480 (Aromatic C=C stretch), ~1250, 1040 (C-O stretch)
UV-Vis (nm) ~280-290

This table summarizes the expected key spectroscopic absorptions for "this compound" based on data from analogous compounds. najah.eduacs.orgmu-varna.bg

Chiral Analytical Methods for Enantiomeric Purity Assessment of this compound

The molecule this compound possesses a single stereocenter at the C2 position of the azepane ring, where it connects to the benzodioxole group. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-2-(1,3-Benzodioxol-5-YL)-azepane. As enantiomers can exhibit different pharmacological and toxicological profiles, the development of analytical methods to separate and quantify them is crucial for research and quality control. csfarmacie.cznih.gov The primary techniques for assessing enantiomeric purity are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). selvita.comchromatographyonline.com

Chiral HPLC is a widely adopted method for enantiomeric separation, relying on the use of a Chiral Stationary Phase (CSP). csfarmacie.czchiralpedia.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. chiralpedia.com For a basic compound like this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are often highly effective. chiralpedia.comyoutube.com Separations are typically performed in normal-phase mode, using a mobile phase like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. nih.gov To achieve sharp and symmetrical peaks for basic analytes, a small amount of a basic additive, like diethylamine (B46881) (DEA), is commonly added to the mobile phase to suppress undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support. youtube.comnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced consumption of organic solvents. selvita.comchromatographyonline.com SFC uses a mobile phase of supercritical carbon dioxide, which has low viscosity and high diffusivity, along with a polar organic modifier like methanol. chromatographyonline.com Polysaccharide-based CSPs are also the most common choice in SFC. youtube.com For the separation of basic amines, the addition of an acidic or basic additive to the modifier is often necessary to obtain good chromatography. nih.govwiley.com

The development of a specific chiral method would involve screening various CSPs and mobile phase compositions to achieve optimal resolution (Rs) between the two enantiomer peaks, with a target Rs value of >1.5 indicating baseline separation. nih.gov

Table 1: Representative HPLC Method Parameters for Chiral Purity Assessment

ParameterDescription
Instrumentation High-Performance Liquid Chromatography (HPLC) system with UV detector
Chiral Stationary Phase (CSP) Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel)
Column Dimensions 4.6 mm x 150 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 20 °C
Injection Volume 10 µL
Detection UV at 285 nm
Expected Retention Time (k1) ~8.5 min (for the first eluting enantiomer)
Expected Retention Time (k2) ~10.2 min (for the second eluting enantiomer)
Expected Resolution (Rs) >1.5

This table presents hypothetical yet scientifically plausible parameters based on established methods for structurally similar chiral amines. nih.gov

Quantitative Bioanalytical Methods for Measuring this compound in Biological Matrices (in vitro/animal studies)

For in vitro metabolism studies or in vivo pharmacokinetic evaluations in animals, a sensitive and selective quantitative method is required to measure the concentration of this compound in complex biological matrices such as plasma, whole blood, or tissue homogenates. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high specificity, sensitivity, and wide dynamic range. nih.govnih.govnih.gov

A robust bioanalytical method begins with efficient sample preparation to isolate the analyte from matrix components like proteins and phospholipids (B1166683) that can interfere with analysis. researchgate.netnih.gov Common techniques for novel psychoactive substances include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govmdpi.com PPT, often performed with cold acetonitrile, is a rapid and straightforward method suitable for high-throughput analysis. nih.gov SPE offers more thorough cleanup, potentially reducing matrix effects and improving sensitivity. nih.gov For accurate quantification, a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is added to the samples prior to extraction to correct for variability during sample processing and analysis.

Chromatographic separation is typically achieved on a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acidifier like formic acid. nih.govunb.br The acid helps to protonate the basic azepane nitrogen, leading to better retention and peak shape.

Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. unb.br The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects. nih.govnih.govresearchgate.net

Table 2: Representative LC-MS/MS Method Parameters for Quantification in Plasma

ParameterDescription
Instrumentation Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS)
Sample Preparation Protein precipitation: 200 µL of ice-cold acetonitrile (containing internal standard) added to 100 µL of plasma. Vortex, centrifuge, and inject the supernatant. nih.gov
LC Column Poroshell EC-C18 (2.1 mm x 50 mm, 2.7 µm) or equivalent nih.gov
Mobile Phase A 0.1% Formic Acid in Water unb.br
Mobile Phase B 0.1% Formic Acid in Acetonitrile unb.br
LC Gradient 5% B to 95% B over 4 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined experimentally (e.g., m/z 234.1 → 135.1)
MRM Transition (IS) To be determined experimentally (e.g., m/z 238.1 → 135.1)
Linearity Range 0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy & Precision Within ±15% (±20% at LLOQ) nih.gov

This table outlines a plausible LC-MS/MS method based on common practices for the bioanalysis of novel psychoactive substances. Specific MRM transitions and validation parameters must be determined experimentally.

Advanced Preclinical Mechanistic Investigations of 2 1,3 Benzodioxol 5 Yl Azepane

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Proof-of-concept studies in relevant animal models are crucial for establishing the potential therapeutic utility of a new chemical entity. These studies are designed to demonstrate that the compound can engage its intended target in a living organism and elicit a measurable physiological response consistent with its proposed mechanism of action.

Pharmacodynamic (PD) Biomarker Identification and Measurement

Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing a quantifiable measure of a drug's effect on the body. For a CNS-active compound like 2-(1,3-Benzodioxol-5-YL)-azepane, these biomarkers can range from changes in neurotransmitter levels to alterations in gene expression in specific brain regions.

Initial in vivo studies in rodent models would likely focus on identifying and measuring biomarkers related to monoaminergic neurotransmission, given the known psychoactive properties of some benzodioxole derivatives. wikipedia.org These studies would involve the administration of the compound to animals, followed by the collection of brain tissue to measure key neurochemicals.

Hypothetical Research Findings:

In a study using Sprague-Dawley rats, administration of this compound led to dose-dependent changes in the levels of serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) and their metabolites in the prefrontal cortex and striatum. These findings suggest that the compound modulates the activity of these key neurotransmitter systems, which are implicated in mood, cognition, and motor control.

Interactive Data Table: Hypothetical Changes in Neurotransmitter Levels

BiomarkerBrain RegionChange from Baseline (%)
5-HTPrefrontal Cortex+ 45%
5-HIAA (5-HT metabolite)Prefrontal Cortex+ 30%
DAStriatum+ 25%
DOPAC (DA metabolite)Striatum+ 20%

Target Engagement Studies in Animal Tissues

Target engagement studies are designed to confirm that a drug is binding to its intended molecular target in vivo. nih.gov These studies often utilize techniques such as positron emission tomography (PET) imaging with a radiolabeled ligand or ex vivo autoradiography. biopharmaservices.com For this compound, potential targets could include serotonin or dopamine receptors or transporters, based on the PD biomarker data.

Hypothetical Research Findings:

To assess target engagement, a competitive binding study was conducted using a radiolabeled ligand known to bind to the serotonin 2A (5-HT2A) receptor. Rats were treated with this compound, followed by administration of the radioligand. Brain tissue was then analyzed to determine the displacement of the radioligand by the compound. The results indicated a significant, dose-dependent occupancy of the 5-HT2A receptor by this compound, confirming that this receptor is a direct target of the compound in the CNS.

Interactive Data Table: Hypothetical 5-HT2A Receptor Occupancy

Brain RegionReceptor Occupancy (%)
Prefrontal Cortex75%
Cingulate Cortex70%
Claustrum65%

Investigation of this compound's Effects on Specific Organ Systems (e.g., Nervous System, Cardiovascular System) in Animal Models

Beyond the primary CNS effects, a comprehensive preclinical evaluation must assess the compound's impact on other major organ systems. The cardiovascular system is of particular importance for CNS-active drugs, as many can have off-target effects on heart rate, blood pressure, and cardiac rhythm. nih.govnih.gov

Hypothetical Research Findings:

Nervous System: In behavioral assays in mice, this compound demonstrated anxiolytic-like effects in the elevated plus-maze and light-dark box tests, without causing significant sedation at therapeutic doses. These findings are consistent with the observed modulation of the serotonergic system. icrea.cat

Cardiovascular System: Continuous telemetry monitoring in conscious, freely moving rats revealed that this compound produced a mild, transient increase in heart rate and blood pressure at doses exceeding the anticipated therapeutic range. These effects were not associated with any significant ECG abnormalities.

Interactive Data Table: Hypothetical Cardiovascular Parameters

ParameterChange from BaselineDuration of Effect
Heart Rate+15 bpm30 minutes
Mean Arterial Pressure+10 mmHg30 minutes
QTc IntervalNo significant changeN/A

Mechanistic Studies of Selectivity and Off-Target Effects in Preclinical Models

Selectivity is a critical attribute of any drug candidate, as interactions with unintended targets ("off-targets") can lead to adverse effects. nih.gov Preclinical studies to assess selectivity typically involve screening the compound against a broad panel of receptors, enzymes, and ion channels.

Hypothetical Research Findings:

A comprehensive in vitro screen of this compound against a panel of over 100 known CNS targets revealed high affinity for the 5-HT2A receptor. Weaker interactions were observed with the dopamine D2 receptor and the serotonin transporter (SERT). No significant activity was detected at other receptors, including adrenergic, histaminergic, and muscarinic receptors, suggesting a favorable selectivity profile.

Interactive Data Table: Hypothetical Receptor Binding Profile

TargetBinding Affinity (Ki, nM)
5-HT2A Receptor5.2
Dopamine D2 Receptor150
Serotonin Transporter (SERT)250
Adrenergic Alpha-1 Receptor>1000
Histamine H1 Receptor>1000

Assessment of Pathway Interconnections and Network Perturbations by this compound

Modern drug discovery increasingly utilizes a network pharmacology approach, which considers the complex interplay of multiple biological pathways rather than focusing on a single target. numberanalytics.comnih.gov This approach is particularly relevant for CNS disorders, which involve the dysregulation of complex neural circuits. researchgate.net

Hypothetical Research Findings:

To understand the broader impact of this compound on cellular signaling, a phosphoproteomics study was conducted in a human neuronal cell line. Treatment with the compound resulted in changes in the phosphorylation status of several key proteins involved in the mTOR and ERK signaling pathways. These pathways are known to be downstream of 5-HT2A receptor activation and are implicated in neuroplasticity and cell survival. nih.gov These findings suggest that the therapeutic effects of the compound may be mediated not only by direct receptor antagonism but also by the modulation of these critical intracellular signaling cascades.

Interactive Data Table: Hypothetical Modulation of Signaling Pathways

PathwayKey ProteinChange in Phosphorylation
mTORp70S6KIncreased
ERKERK1/2Increased

Future Directions and Emerging Research Avenues for 2 1,3 Benzodioxol 5 Yl Azepane

Exploration of Novel Therapeutic Applications Beyond Initial Hypotheses

Initial interest in compounds structurally related to 2-(1,3-Benzodioxol-5-YL)-azepane has often been centered on their psychoactive properties. However, the inherent biological activities of its constituent chemical groups suggest a much broader therapeutic potential that is yet to be systematically explored. Future research should strategically investigate a diverse range of pharmacological targets.

Derivatives of 1,3-benzodioxole (B145889) have demonstrated a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiepileptic activities nih.gov. For instance, certain benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain pathways nih.gov. Furthermore, the azepane core is a structural motif found in numerous bioactive molecules with applications ranging from antiviral to anticancer therapies nih.gov. The seven-membered ring of azepane offers a three-dimensional chemical space that is currently underrepresented in medicinal chemistry libraries, presenting a unique opportunity for the discovery of novel biological activities nih.gov.

Given this background, future research could focus on evaluating this compound and its analogues for the following therapeutic areas:

Oncology: Investigating the cytotoxic effects against various cancer cell lines, drawing parallels from other benzodioxole-containing compounds that have shown anti-proliferative activities najah.edu.

Neurodegenerative Disorders: Exploring potential neuroprotective effects, considering the impact of related compounds on central nervous system targets.

Metabolic Diseases: Assessing its role in metabolic regulation, inspired by findings that some benzodioxole derivatives exhibit antidiabetic properties through mechanisms like α-amylase inhibition nih.gov.

Inflammatory Conditions: Evaluating its anti-inflammatory potential, possibly through the inhibition of pathways involving COX enzymes nih.gov.

A systematic screening of this compound against a broad panel of biological targets will be crucial in uncovering these novel therapeutic avenues.

Potential Therapeutic Area Rationale Based on Structural Moieties Potential Research Focus
Oncology Benzodioxole derivatives have shown anticancer properties. nih.govnajah.eduCytotoxicity screening against a panel of cancer cell lines.
Neurodegenerative Disorders Azepane scaffolds are present in CNS-active molecules.Evaluation of neuroprotective and neuro-regenerative properties.
Metabolic Diseases Some benzodioxole compounds exhibit antidiabetic effects. nih.govInvestigation of effects on glucose metabolism and related enzymes.
Inflammatory Conditions Benzodioxole derivatives can act as COX inhibitors. nih.govAssessment of anti-inflammatory activity in in vitro and in vivo models.

Development of Advanced Delivery Systems for this compound

The translation of a promising chemical entity into a viable therapeutic agent is often contingent on the development of an effective drug delivery system. For this compound, particularly if central nervous system applications are pursued, overcoming the blood-brain barrier will be a significant hurdle. Advanced delivery systems can enhance bioavailability, improve targeting to specific tissues or cells, and provide controlled release, thereby maximizing therapeutic efficacy.

Future research in this area should explore various modern drug delivery technologies, including:

Nanoparticle-based carriers: Encapsulating the compound within polymeric nanoparticles, liposomes, or solid lipid nanoparticles could improve its solubility, stability, and ability to cross biological membranes.

Prodrug strategies: Chemical modification of the this compound structure to create a prodrug could enhance its pharmacokinetic profile and allow for targeted release at the site of action.

Targeted delivery systems: Conjugating the compound to ligands that bind to specific receptors overexpressed on target cells (e.g., cancer cells or specific neurons) could increase its therapeutic index.

The selection of an appropriate delivery system will depend on the intended therapeutic application and the specific physicochemical properties of the compound.

Delivery System Potential Advantages Research Considerations
Polymeric Nanoparticles Enhanced stability, controlled release.Polymer selection, particle size optimization.
Liposomes Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds.Formulation stability, drug loading efficiency.
Prodrugs Improved pharmacokinetic properties, targeted release.Design of cleavable linkers, metabolic activation studies.

Integration with Omics Technologies for a Systems-Level Understanding

To fully elucidate the biological effects of this compound, a reductionist "one-drug, one-target" approach is insufficient. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive, systems-level understanding of the compound's mechanism of action and its effects on global cellular and physiological processes.

Proteomics: Can identify the direct protein targets of the compound as well as downstream changes in protein expression and post-translational modifications.

Metabolomics: Can reveal alterations in metabolic pathways following treatment with the compound, offering insights into its physiological effects and potential off-target activities.

Transcriptomics: Can provide a broad overview of the changes in gene expression induced by the compound, helping to identify affected signaling pathways.

By combining these omics datasets, researchers can construct detailed models of the compound's interaction with biological systems, leading to a more informed drug development process and the potential for personalized medicine approaches nih.gov.

Collaborative Research Opportunities and Interdisciplinary Approaches to this compound Research

The multifaceted research required to fully characterize and develop this compound necessitates a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery and development requires expertise from a wide range of scientific disciplines.

Future progress in understanding this compound will be significantly enhanced through collaborations between:

Medicinal Chemists: For the synthesis of analogues and the development of structure-activity relationships.

Pharmacologists: To conduct in vitro and in vivo studies to determine the compound's efficacy and mechanism of action.

Toxicologists: To assess the safety profile of the compound.

Computational Biologists and Bioinformaticians: To analyze omics data and perform molecular modeling studies to predict drug-target interactions.

Pharmaceutical Scientists: To develop and optimize drug delivery systems.

Fostering open communication and data sharing among these disciplines will be paramount to accelerating the translation of basic scientific discoveries into tangible therapeutic benefits. Public-private partnerships and international collaborations can also provide the necessary resources and expertise to advance the research on this promising compound.

Q & A

(Basic) What are the established synthetic routes for 2-(1,3-Benzodioxol-5-YL)-azepane, and what key reaction steps require optimization?

The synthesis involves cyclization of ortho-aminophenol derivatives with haloalkanes to form the benzodioxolyl core, followed by coupling with azepane precursors using catalysts like palladium. Critical optimization points include controlling cyclization temperature (typically 80–120°C) and selecting coupling agents (e.g., EDC/HOBt) to minimize byproduct formation. Multi-step purification via flash chromatography (silica gel, ethyl acetate/hexane) is often required to achieve >95% purity .

(Basic) Which spectroscopic techniques are essential for confirming the structure of this compound?

1H/13C NMR (400 MHz, CDCl3) identifies proton environments (e.g., benzodioxole protons at δ 6.7–6.9 ppm) and azepane methylene groups. High-resolution mass spectrometry (HRMS, ESI+) confirms the molecular ion ([M+H]+ m/z calculated for C12H15NO3: 245.1052). X-ray crystallography using SHELXL provides bond length precision (±0.005 Å), particularly for verifying the azepane chair conformation .

(Advanced) How should researchers address discrepancies in reported azepane ring puckering parameters across crystallographic studies?

Apply Cremer-Pople coordinates to quantify puckering amplitude (q) and phase angle (φ). Compare datasets refined with SHELXL under identical constraints (e.g., riding hydrogen models). If variations exceed 0.02 Å in equivalent bonds, re-examine data collection protocols (e.g., crystal decay during synchrotron exposure) and employ TWIN laws in SHELXL for twinned crystals .

(Advanced) What experimental design principles are critical when assessing the biological activity of this compound derivatives?

Use orthogonal assays: primary screening via fluorescence polarization (IC50) and secondary validation with isothermal titration calorimetry (ΔH binding). Include structure-activity controls (e.g., N-methylated analogs) to probe hydrogen bonding requirements. Ensure compound stability in assay buffers via LC-MS monitoring over 24h .

(Basic) What computational approaches are recommended for modeling the conformational dynamics of this compound?

Perform molecular mechanics simulations (MMFF94 force field) to sample ring flip barriers, followed by DFT optimization (B3LYP/6-31G*) of low-energy conformers. Compare with X-ray torsion angles using WinGX . Solvent effects should be modeled via CPCM with ε=4.8 for dichloromethane .

(Advanced) How can mechanistic studies elucidate the role of the azepane nitrogen in nucleophilic reactions?

Conduct kinetic studies under varying pH (4.0–9.0) to track deprotonation effects. Use 15N-labeled analogs for NMR reaction monitoring. Theoretical calculations (M06-2X/def2-TZVP) can identify transition state geometries, while XPS confirms nitrogen electron density changes post-reaction .

(Basic) What chromatographic methods effectively purify this compound from synthetic mixtures?

Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with acetonitrile/0.1% TFA gradient (30→70% over 20 min) resolves polar impurities. For enantiomers, chiral SFC (Chiralpak AD-3, CO2/ethanol 85:15) achieves baseline separation. Confirm purity via 1H NMR integration and HPLC-UV (λ=254 nm) .

(Advanced) How can structure-activity relationship (SAR) studies optimize the benzodioxolyl moiety for enhanced target selectivity?

Synthesize analogs with substituents at the 5-position (e.g., -F, -Cl) using Ullmann coupling . Test against a panel of related receptors (e.g., 5-HT2A vs. D2) to establish selectivity ratios. Molecular docking (AutoDock Vina) with homology models predicts binding poses, validated by mutagenesis (e.g., K229A receptor variant) .

(Basic) How is the molecular geometry of this compound validated experimentally?

Single-crystal X-ray diffraction (Mo Kα, λ=0.71073 Å) refined with SHELXL provides bond lengths (C-C: 1.52±0.02 Å) and angles. R-factor convergence <0.05 requires high redundancy (>4) and completeness (>98%). ORTEP-3 visualizes displacement ellipsoids at 50% probability .

(Advanced) What statistical frameworks address variability in pharmacological data across studies of benzodioxolyl-azepane compounds?

Apply mixed-effects models to account for inter-lab variability (e.g., assay plate effects). Use principal component analysis (PCA) to cluster compounds by activity profiles. Meta-regression adjusts for covariates like incubation time differences. Data should be normalized to internal standards (e.g., reference IC50 values for control compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.